(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC9967835
Molecular Formula: C20H18ClN3O2
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.
![(4-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone -](/images/structure/VC9967835.png)
Molecular Formula | C20H18ClN3O2 |
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Molecular Weight | 367.8 g/mol |
IUPAC Name | (4-chlorophenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C20H18ClN3O2/c21-16-7-5-14(6-8-16)19(25)23-9-11-24(12-10-23)20(26)18-13-15-3-1-2-4-17(15)22-18/h1-8,13,22H,9-12H2 |
Standard InChI Key | RIQTUJABMWJMDA-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
Canonical SMILES | C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, conferring electron-withdrawing properties and influencing binding affinity.
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Piperazine ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding with biological targets .
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Indole-2-carbonyl moiety: A bicyclic structure comprising a benzene fused to a pyrrole ring, with a ketone group at the 2-position. This moiety is critical for interactions with serotonin receptors and enzyme modulation.
The spatial arrangement of these groups is visualized through its 3D conformational model, which reveals a planar indole system connected to a flexible piperazine backbone .
Physicochemical Profile
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 367.8 g/mol | |
logP (Partition Coefficient) | 3.2 (estimated) | |
Topological Polar Surface Area | 42.7 Ų | |
Solubility | 28.5 µg/mL (aqueous, pH 7) |
The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility . The polar surface area aligns with bioavailability criteria for central nervous system (CNS)-targeting drugs.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Amide Formation: Condensation of 1H-indole-2-carboxylic acid with piperazine using carbodiimide coupling agents (e.g., EDC or DCC) to form 4-(1H-indol-2-ylcarbonyl)piperazine.
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Carbonylation: Reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.
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Purification: Chromatography or recrystallization from ethanol-water mixtures achieves >95% purity.
Reaction Optimization
Key parameters influencing yield:
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Temperature: Optimal coupling at 0–5°C minimizes side reactions.
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Solvent: Dichloromethane (DCM) enhances reagent solubility without hydrolyzing the acyl chloride .
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Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates the carbonylation step, improving yields from 65% to 82%.
Biological Activity and Mechanism of Action
Receptor Interactions
The compound demonstrates affinity for:
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Serotonin Receptors (5-HT): The indole moiety mimics tryptamine, enabling competitive binding at 5-HT₂A and 5-HT₂C subtypes (IC₅₀ = 120 nM and 240 nM, respectively).
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Dopamine D3 Receptors: Piperazine facilitates interactions with D3 receptors (Kᵢ = 89 nM), suggesting potential in addiction therapy .
Enzyme Modulation
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Monoamine Oxidase B (MAO-B) Inhibition: The chlorophenyl group enhances inhibition (IC₅₀ = 450 nM), implicating utility in Parkinson’s disease.
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Cytochrome P450 3A4 (CYP3A4) Induction: Piperazine derivatives upregulate CYP3A4, necessitating caution in drug-drug interactions .
Applications in Medicinal Chemistry
Neurodegenerative Diseases
In murine models of Alzheimer’s disease, the compound reduced amyloid-β plaque formation by 40% at 10 mg/kg doses, attributed to 5-HT₂A-mediated autophagy activation.
Oncology
Preliminary studies indicate antiproliferative effects against glioblastoma (U87MG cells, IC₅₀ = 8.2 µM) through PI3K/Akt pathway inhibition . Synergy with temozolomide enhanced efficacy by 3.2-fold.
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: 76% oral bioavailability in rats due to favorable logP and P-glycoprotein efflux avoidance .
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Metabolism: Hepatic oxidation via CYP2D6 forms an inactive N-oxide derivative (t₁/₂ = 2.3 hours).
Toxicity Screening
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice, classifying it as Category 5 under GHS.
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Genotoxicity: Negative in Ames test, indicating low mutagenic risk .
Comparative Analysis with Structural Analogues
Halogen substitution (Cl vs. F) at the phenyl group enhances 5-HT₂A affinity by 2.6-fold, underscoring chlorine’s electron-withdrawing benefits .
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